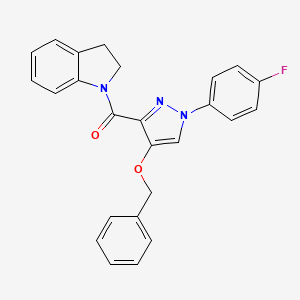
[(4-(benzyloxy)-1-(4-fluorophényl)-1H-pyrazol-3-yl)(indolin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone is a useful research compound. Its molecular formula is C25H20FN3O2 and its molecular weight is 413.452. The purity is usually 95%.
BenchChem offers high-quality (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Des composés ayant des structures similaires ont été étudiés pour leur efficacité contre diverses souches de micro-organismes, suggérant des applications potentielles dans le développement de nouveaux agents antimicrobiens .
Évaluation pharmacologique
Des dérivés de pyrazole, qui partagent une partie de la structure chimique avec le composé en question, ont été synthétisés et évalués pour diverses activités pharmacologiques .
Études biochimiques
Des molécules de benzimidazole, qui sont structurellement liées aux pyrazoles, ont été vérifiées comme étant efficaces contre différentes souches de micro-organismes, indiquant un large éventail d'activités biologiques .
Activité Biologique
The compound (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H20FN3O2 with a molecular weight of approximately 413.452 g/mol. It features a complex structure comprising a pyrazole ring substituted with a benzyloxy group and an indolin moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H20FN3O2 |
| Molecular Weight | 413.452 g/mol |
| CAS Number | 1210023-09-8 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through multi-step organic synthesis techniques, including cyclization and substitution reactions. The detailed synthetic pathway can be found in various literature sources that document similar pyrazole derivatives .
Anticancer Activity
Recent studies have evaluated the anticancer potential of (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone against several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .
Molecular docking studies suggest that this compound binds effectively to the colchicine-binding site of tubulin, inhibiting tubulin polymerization. This interaction is crucial for disrupting mitotic spindle formation, thereby leading to cell cycle arrest in cancer cells . The binding interactions include hydrogen bonds with critical amino acid residues such as ASN 249 and SER 178, which enhance its inhibitory effects on tubulin .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrazole ring and the indolin moiety significantly influence the biological activity. Substituents at the 4-position of the phenyl group were found to enhance potency, while variations in the benzyloxy group affected solubility and bioavailability .
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical models:
- Case Study on Antitumor Activity : A derivative with similar structural features was shown to inhibit tumor growth in vivo models, demonstrating promising results that warrant further clinical evaluation .
- Toxicological Profile : Preclinical studies indicated a favorable toxicological profile for compounds in this class, with minimal adverse effects observed at therapeutic doses .
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c26-20-10-12-21(13-11-20)29-16-23(31-17-18-6-2-1-3-7-18)24(27-29)25(30)28-15-14-19-8-4-5-9-22(19)28/h1-13,16H,14-15,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUHBSBBCOVVHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NN(C=C3OCC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














